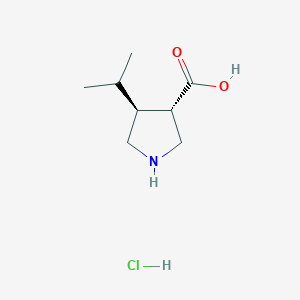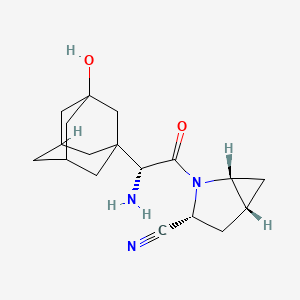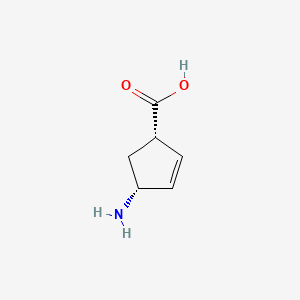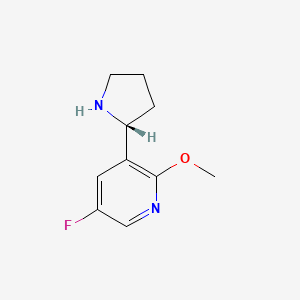![molecular formula (C₄₂H₆₄S₄)n B1142357 Poly(2,5-bis(3-tétradécylthiophène-2-yl)thiéno[3,2-b]thiophène) CAS No. 888491-19-8](/img/no-structure.png)
Poly(2,5-bis(3-tétradécylthiophène-2-yl)thiéno[3,2-b]thiophène)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
PBTTT is synthesized through a series of chemical reactions that ensure the incorporation of thieno[3,2-b]thiophene units with tetradecylthiophenyl side chains. This process involves polycondensation or coupling reactions that yield a high molecular weight polymer. The synthesis aims to achieve a high degree of polymerization and molecular ordering to enhance charge transport properties.
Molecular Structure Analysis
The molecular structure of PBTTT features a conjugated core of thieno[3,2-b]thiophene units with long alkyl side chains attached. These side chains play a crucial role in solubilizing the polymer and facilitating the formation of well-ordered thin films. X-ray scattering studies and atomic force microscopy reveal that PBTTT crystallizes with lamellae of π-stacked polymer chains, which are crucial for its high charge mobility (Chabinyc et al., 2007).
Chemical Reactions and Properties
PBTTT participates in various chemical reactions that can modify its electronic properties. For example, its backbone can undergo oxidation or reduction, impacting its charge carrier mobility and semiconductor behavior. Additionally, the polymer's interaction with fullerenes in bulk heterojunction composites is essential for its application in solar cells, where ultrafast electron transfer and carrier recombination are critical parameters (Hwang et al., 2008).
Physical Properties Analysis
The physical properties of PBTTT, including its thermal and mechanical stability, are influenced by its molecular weight and the arrangement of its molecular chains. Its ordered structure leads to high thermal stability and mechanical strength, suitable for durable electronic devices. The polymer's liquid crystalline phase contributes to its processability and film formation capabilities, critical for fabricating devices with high performance.
Chemical Properties Analysis
PBTTT's chemical properties, such as its energy levels and bandgap, are tailored for optimal electronic performance. Its low bandgap and high electron affinity make it an excellent electron donor in OPV devices. The polymer's ability to form stable complexes with electron acceptors is crucial for its function in heterojunctions, where efficient charge separation occurs.
- (Chabinyc et al., 2007) - Analysis of PBTTT's molecular structure and its implications for charge transport.
- (Hwang et al., 2008) - Study on the interaction between PBTTT and fullerenes in bulk heterojunction materials, focusing on electron transfer and carrier recombination.
Applications De Recherche Scientifique
Détection de Gaz
Le PBTTT-C14 a été utilisé pour développer un transistor organique à film mince soluble pour la détection sélective possible de gaz d'ammoniac toxique (NH3) à 25 °C {svg_1}. Le dispositif présente un comportement hautement sensible à différents niveaux de concentrations d'ammoniac, même en présence d'un mélange d'éthanol et de butanol gazeux dans un environnement humide {svg_2}. Le dispositif a une limite de détection de 2 ppm, un temps de réponse de 30 secondes et un temps de récupération de 40 secondes {svg_3}.
Fabrication de Transistors
Les films minces de PBTTT-C14 ont été utilisés comme couche active de transistors à contact supérieur et à grille inférieure {svg_4}. Un recuit en vapeur de solvant (SVA) avec de la vapeur de chlorobenzène a été effectué sur différents types de films de PBTTT-C14, ce qui a entraîné une réduction de l'espacement des lamelles moléculaires et une augmentation de la mobilité à effet de champ {svg_5}.
Cellules Solaires Organiques
Le PBTTT-C14 est utilisé dans la fabrication de cellules solaires organiques {svg_6}. Sa structure unique permet des applications diverses, notamment l'amélioration de l'efficacité de conversion de puissance (PCE) pour les cellules solaires organiques {svg_7}.
Transistors à Effet de Champ
Le PBTTT-C14 est utilisé dans la fabrication de transistors organiques à effet de champ (OFET) {svg_8}. La structure et les propriétés uniques du composé le rendent approprié pour une utilisation dans ces dispositifs.
Photovoltaïque Organique
Les polymères conjugués à base de PBTTT-C14 peuvent être potentiellement utilisés en combinaison avec des fullerènes et du P3HT pour la fabrication de photovoltaïque organique (OPV) {svg_9}.
Photodiodes
Les polymères conjugués à base de PBTTT-C14 peuvent également être utilisés pour la fabrication de photodiodes {svg_10}. Ces dispositifs convertissent la lumière en courant électrique, et les propriétés du PBTTT-C14 le rendent approprié pour cette application {svg_11}.
Mécanisme D'action
Target of Action
PBTTT-C14 is primarily used as a semiconducting material in the fabrication of organic thin-film transistors . Its primary targets are the organic channels in these transistors, where it plays a crucial role in conducting charge .
Mode of Action
PBTTT-C14 interacts with its targets by forming an organic channel in thin-film transistors . This polymer exhibits a highly responsive behavior at different levels of ammonia concentrations . The interaction results in notable changes in the transistor parameters, including channel mobility, threshold voltage, and the on-off ratio .
Biochemical Pathways
The electrostatic and chemical interaction between gases and the PBTTT-C14 semiconductor is key to its sensing mechanism .
Pharmacokinetics
Its semiconductor properties, such as charge carrier mobility, are crucial for its function .
Result of Action
The result of PBTTT-C14’s action is the creation of a responsive and selective sensor for toxic ammonia gas . The sensor can detect ammonia concentrations as low as 2 ppm, with a response time of 30 seconds and a recovery time of 40 seconds .
Action Environment
The performance of PBTTT-C14 is influenced by environmental factors. For instance, the sensor’s performance has been tested in humid environmental conditions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) can be achieved through a polymerization reaction of the monomer 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene. The polymerization can be carried out using either chemical or electrochemical methods.", "Starting Materials": [ "2,5-dibromo-3-tetradecylthiophene", "2,5-dibromo-3-thiophen-2-ylthiophene", "Pd(PPh3)4", "CuI", "K2CO3", "DMF", "THF", "NMP", "LiClO4", "Acetonitrile", "Tetrabutylammonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Synthesis of 2,5-dibromo-3-tetradecylthiophene by reacting tetradecylmagnesium bromide with 2,5-dibromo thiophene in THF.", "Step 2: Synthesis of 2,5-dibromo-3-thiophen-2-ylthiophene by reacting 2,5-dibromo thiophene with thiophene in the presence of Pd(PPh3)4 and CuI in DMF.", "Step 3: Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene by reacting 2,5-dibromo-3-tetradecylthiophene and 2,5-dibromo-3-thiophen-2-ylthiophene in the presence of K2CO3 and Pd(PPh3)4 in NMP.", "Polymerization of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Dissolve the monomer in acetonitrile and add LiClO4 and tetrabutylammonium hexafluorophosphate as electrolytes.", "Step 2: Electrochemically polymerize the monomer using a potentiostat at a constant potential of 0.8 V vs. Ag/AgCl electrode.", "Step 3: Purify the resulting polymer by Soxhlet extraction with methanol and chloroform." ] } | |
Numéro CAS |
888491-19-8 |
Formule moléculaire |
(C₄₂H₆₄S₄)n |
Poids moléculaire |
-697.22 |
Synonymes |
PBTTT-C14; Lisicon SP 210; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)





![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)